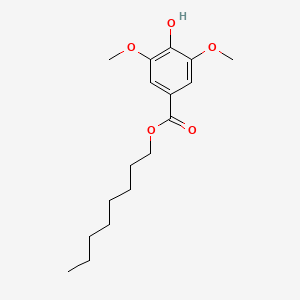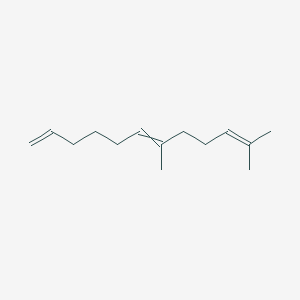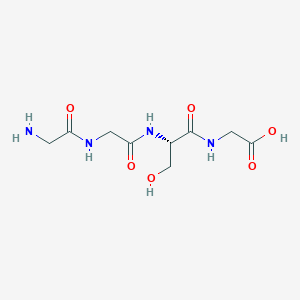
Glycylglycyl-L-serylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-serylglycine is a tripeptide composed of two glycine molecules and one serine molecule. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. The process begins with the attachment of the C-terminal amino acid (in this case, glycine) to the resin. Subsequent amino acids (glycine and serine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Glycylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine aldehyde or serine ketone derivatives .
科学的研究の応用
Glycylglycyl-L-serylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymes involved in peptide metabolism and is used in studies of protein-protein interactions.
Medicine: Research on this compound contributes to the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide-based materials and as a component in various biochemical assays
作用機序
The mechanism of action of Glycylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. In biological systems, it may participate in signaling pathways by interacting with cell surface receptors, leading to downstream effects .
類似化合物との比較
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules.
Serylglycine: A dipeptide consisting of serine and glycine.
Glycylserine: Another dipeptide with glycine and serine in a different sequence.
Uniqueness
Glycylglycyl-L-serylglycine is unique due to its specific sequence and the presence of both glycine and serine residues. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
496847-20-2 |
|---|---|
分子式 |
C9H16N4O6 |
分子量 |
276.25 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)13-5(4-14)9(19)12-3-8(17)18/h5,14H,1-4,10H2,(H,11,15)(H,12,19)(H,13,16)(H,17,18)/t5-/m0/s1 |
InChIキー |
RGJOSPLSRMGJMV-YFKPBYRVSA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |
正規SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



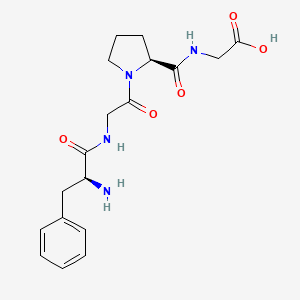
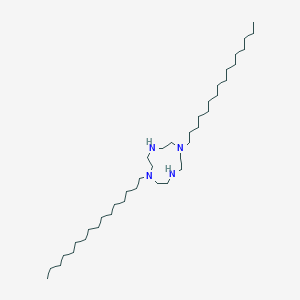
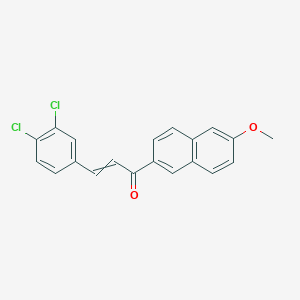
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

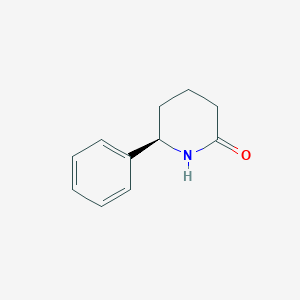
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
